B1578775 Beta-Amyloid (1-41)

Beta-Amyloid (1-41)

Cat. No.: B1578775
M. Wt: 4443
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (1-41) is a synthetic peptide fragment derived from the Amyloid Precursor Protein (APP), serving as a crucial tool for investigating the pathogenesis of Alzheimer's disease. While the more common Aβ42 and Aβ40 isoforms are extensively studied for their high aggregation propensity and central role in forming amyloid plaques, the specific properties and research applications of the Aβ41 variant are less defined and an active area of investigation. Aβ peptides in general are known to aggregate into various soluble oligomers and insoluble fibrils, which are considered toxic species that can disrupt synaptic communication, impair long-term potentiation (a cellular model of memory), and trigger neuroinflammatory responses by activating microglia. This product is offered as a highly pure, synthetic preparation to ensure reproducible results in experimental settings. Recommended applications for Beta-Amyloid (1-41) may include studies on peptide aggregation kinetics , oligomer formation , neurotoxicity assays , and the modeling of Alzheimer's disease pathology in cellular systems. Researchers are advised to consult the emerging literature for specific protocols related to the handling and solubilization of this particular isoform. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Weight

4443

sequence

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVI

Origin of Product

United States

Scientific Research Applications

Biomarker for Alzheimer's Disease

Beta-Amyloid (1-41) serves as a critical biomarker for diagnosing and monitoring Alzheimer's disease. Studies have demonstrated that the levels of Beta-Amyloid (1-42) and its ratio with Beta-Amyloid (1-40) in cerebrospinal fluid (CSF) correlate with the presence of amyloid plaques in the brain, which are characteristic of AD. For instance, a study indicated that low CSF levels of Beta-Amyloid (1-42) are associated with a higher likelihood of Alzheimer's diagnosis and cognitive decline .

Table 1: Diagnostic Potential of Beta-Amyloid (1-42)

StudySample SizeKey Findings
JAMA Neurology 20-month follow-upSignificant decrease in CSF-Beta-Amyloid (1-42) levels in AD patients.
Frontiers in Molecular Neuroscience 18-month-old miceAβ(1-42) injection led to cognitive deficits and neuroinflammation, mimicking AD pathology.
PubMed 228 individualsLow total plasma Aβ42/40 ratio predicted progression to dementia by 70%.

Therapeutic Applications

Beta-Amyloid (1-41) is a target for several therapeutic strategies aimed at reducing amyloid plaque burden and modifying disease progression in Alzheimer's patients. Monoclonal antibodies such as Aducanumab and Lecanemab have been developed to target aggregated forms of Beta-Amyloid, showing promise in clinical trials by reducing amyloid plaques and improving cognitive function .

Recent Developments:

  • Aducanumab : Approved by the FDA, it targets aggregated Beta-Amyloid to reduce plaque levels.
  • Lecanemab : Another monoclonal antibody that has shown efficacy in reducing amyloid levels and improving cognitive outcomes .
  • BACE Inhibitors : Compounds targeting BACE1, an enzyme involved in the production of Beta-Amyloid, have been explored but faced challenges due to off-target effects and toxicity .

Research on Pathophysiology

Research utilizing Beta-Amyloid (1-41) has elucidated its role in the pathophysiology of Alzheimer’s disease. Studies indicate that the administration of Aβ(1-42) can induce neuroinflammation and neuronal cell death, providing insights into the mechanisms underlying AD pathology. For example, one study demonstrated significant pyramidal cell loss and upregulation of tau pathology following Aβ(1-42) injection in mouse models .

Implications Beyond Alzheimer's Disease

Emerging research suggests that Beta-Amyloid may also play a role in other neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS). A study found that lower Aβ(1-42)/Aβ(1-40) ratios were associated with shorter survival rates in ALS patients, indicating potential prognostic value beyond Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Beta-Amyloid Compounds

Structural and Functional Differences

Beta-amyloid peptides vary in length and post-translational modifications, leading to distinct biochemical behaviors:

Table 1: Comparative Analysis of Beta-Amyloid Variants
Peptide Variant Length (AA) Aggregation Propensity Toxicity (IC50 in PC12 Cells) Role in Plaques Diagnostic Relevance Key Modifications
Aβ1-40 40 Low Not reported Minor component CSF ratio (Aβ42/40) marker None (wild-type)
Aβ1-41 41 Moderate 1.1 × 10⁻⁸ M Present in plaques Limited data None (wild-type)
Aβ1-42 42 High Lower than Aβ1-41 Major component Key CSF biomarker (↓ in AD) None (wild-type)
iso-Aβ42 42 High Increased oxidative stress Not specified Not diagnostic Isomerized Asp7
p-Aβ42 42 High Altered redox effects Not specified Not diagnostic Phosphorylated Ser8

Aggregation and Toxicity Profiles

  • Aβ1-42 : The most aggregation-prone and toxic variant due to two additional hydrophobic residues (Ile41, Ala42), facilitating rapid fibril formation. Aβ1-42 is a primary component of senile plaques and correlates strongly with AD progression .
  • Aβ1-40: Less hydrophobic and less toxic than Aβ1-42, but elevated Aβ1-40/Aβ1-42 ratios in cerebrospinal fluid (CSF) are diagnostic of AD .
  • Aβ1-41: Exhibits intermediate aggregation kinetics and toxicity. In PC12 cells, Aβ1-41 reduces cell viability with an IC50 of 1.1 × 10⁻⁸ M, which is mitigated by polyphenols like resveratrol and catechin .
  • Modified Variants : Post-translational modifications such as isomerization (iso-Aβ42) or phosphorylation (p-Aβ42) exacerbate oxidative stress or alter interactions with cellular receptors, further contributing to AD pathology .

Diagnostic and Therapeutic Implications

  • Diagnostics: While Aβ1-42 and Aβ1-40 are established CSF biomarkers, Aβ1-41 is less studied clinically. Reduced CSF Aβ1-42 levels and Aβ42/40 ratios are indicative of AD, but Aβ1-41’s role remains unclear .
  • Therapeutic Targets: TRV 101: A small molecule inhibiting Aβ oligomerization, effective against both Aβ and tau pathologies . Natural Compounds: Resveratrol and catechin synergistically protect against Aβ1-41 toxicity by modulating tyrosine kinase activity and reducing oxidative damage . Imaging Agents: Thiophene derivatives selectively bind Aβ plaques, with higher affinity for Aβ1-42 than Aβ1-40, aiding in PET-based AD diagnosis .

Preparation Methods

Synthetic Peptide Dissolution and Film Formation

A common initial step in preparing Beta-Amyloid peptides, including Beta-Amyloid (1-41), involves dissolving the synthetic lyophilized peptide in organic solvents such as hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA). This step is crucial for disaggregating pre-formed aggregates and obtaining a monomeric peptide film.

  • Protocol Example:
    • Dissolve 1 mg of synthetic Beta-Amyloid (1-41) peptide in approximately 220–225 μL HFIP at room temperature.
    • Incubate the solution for 30 to 60 minutes to ensure complete solubilization.
    • Transfer the solution to a centrifuge tube and evaporate HFIP under a nitrogen stream or dry bath evaporator for 8 to 15 minutes until a transparent film forms at the bottom.
    • Further drying under vacuum may be applied to remove residual solvent completely.

Reconstitution of Peptide Film

After film formation, the peptide is reconstituted to prepare solutions suitable for oligomer or fibril formation.

  • Typical Reconstitution Steps:
    • Add 40 μL of dimethyl sulfoxide (DMSO) to dissolve the peptide film thoroughly.
    • Dilute with a buffered aqueous solution, commonly 10 mM HEPES buffer at pH 7.4 or phosphate buffer saline (PBS), to a final volume of 1 mL or desired concentration.
    • Mix gently to obtain a homogeneous peptide solution ready for further aggregation studies or storage.

Monomerization and Aggregate Removal

To ensure the peptide is in a monomeric state, additional treatments such as sonication and filtration may be employed.

  • Sonication in a bath sonicator at 25 °C for 5 to 20 minutes is used to break down any aggregates.
  • The peptide concentration is often verified by UV absorbance (Protein A280 assay) to ensure accurate dosing for experiments.

Oligomer Formation

Oligomeric Beta-Amyloid (1-41) preparations are achieved by controlled incubation of the monomeric peptide solution.

  • Method Example:

    • Prepare a 100 μM solution of Beta-Amyloid (1-41) in serum-free DMEM (without phenol red).
    • Incubate at 4 °C for 24 hours to promote oligomer formation.
    • Centrifuge the solution at 16,000 × g for 15 minutes to remove insoluble aggregates.
    • Collect the supernatant containing soluble oligomers and dilute to 20 μM for experimental use.
  • Oligomers typically contain a mixture of monomers and low molecular weight species such as trimers and tetramers, confirmed by Western blotting with molecular weights around 12–20 kDa for oligomers and 4–4.5 kDa for monomers.

Fibril Formation

Fibrils are formed by incubating the peptide solution under conditions that promote beta-sheet aggregation.

  • Fibril Preparation:
    • Dilute Beta-Amyloid (1-41) to 20 μM in PBS.
    • Incubate at 37 °C for 24 hours.
    • Confirm fibril formation by transmission electron microscopy (TEM) or Thioflavin T fluorescence assays.

Purification Techniques for Recombinant Peptides

In cases where Beta-Amyloid (1-41) is expressed recombinantly as fusion proteins, purification involves enzymatic cleavage and organic solvent washes.

  • Purification Summary:
    • Digest fusion proteins with specific proteases (e.g., Usp2-cc) at 37 °C.
    • Precipitate impurities by adding methanol and centrifugation.
    • Wash pellets with ethanol and methanol multiple times to remove salts.
    • Dissolve the purified peptide in HFIP, centrifuge to remove insoluble material, aliquot, and evaporate HFIP for storage.

Data Table: Summary of Beta-Amyloid (1-41) Preparation Protocols

Step Method Details Purpose/Outcome Reference
Peptide Dissolution 1 mg peptide + 220–225 μL HFIP, 30–60 min incubation, nitrogen evaporation to form peptide film Disaggregate aggregates, obtain monomeric film
Film Reconstitution Dissolve film in 40 μL DMSO, dilute with 10 mM HEPES buffer pH 7.4 to 1 mL Prepare soluble peptide solution
Sonication Sonicate 5–20 min at 25 °C Break down aggregates, ensure monomerization
Oligomer Formation 100 μM in serum-free DMEM, 4 °C for 24 h, centrifuge at 16,000 × g Generate soluble oligomers
Fibril Formation 20 μM in PBS, incubate 37 °C for 24 h Form fibrillar aggregates
Recombinant Purification Protease digestion, methanol precipitation, ethanol/methanol washes, HFIP dissolution, aliquoting Obtain pure peptide from fusion protein expression

Research Findings and Analytical Confirmation

  • Western Blot Analysis: Oligomers show bands corresponding to trimers and tetramers (12–20 kDa), while monomers appear around 4–4.5 kDa.
  • Thioflavin T (ThT) Assay: Used to monitor fibril formation kinetics and confirm beta-sheet-rich structures.
  • Transmission Electron Microscopy (TEM): Visualizes fibril morphology and confirms the presence of oligomers or fibrils after incubation.
  • UV Spectroscopy: Protein concentration is precisely measured using absorbance at 280 nm to ensure reproducibility.

Q & A

Q. What experimental techniques are commonly used to quantify Beta-Amyloid (1-41) in biological samples?

Beta-Amyloid (1-41) detection typically employs immunoassays (e.g., ELISA, Western blot) due to their specificity for amyloid epitopes. For example, ELISA kits targeting the C-terminal region of Aβ peptides can differentiate between Aβ isoforms like 1-40 and 1-42/43 . However, cross-reactivity with other amyloid variants must be validated using mass spectrometry (LC-MS/MS) for confirmation . Studies using stable isotope labeling kinetic (SILK) techniques have also been critical for measuring Aβ turnover rates in cerebrospinal fluid (CSF) .

Q. How do researchers select appropriate in vitro or in vivo models to study Beta-Amyloid (1-41) aggregation?

In vitro models often use synthetic Aβ(1-41) peptides dissolved in hexafluoroisopropanol (HFIP) to prevent pre-aggregation, followed by dilution into buffers mimicking physiological conditions (pH 7.4, 150 mM NaCl). Thioflavin T (ThT) fluorescence assays monitor fibril formation kinetics . In vivo, transgenic mice expressing human APP mutations (e.g., APP/PS1 models) are preferred for studying Aβ deposition and neurotoxicity. However, Aβ(1-41) is less commonly studied than Aβ(1-42), necessitating careful validation of isoform-specific pathology .

Q. What factors influence Beta-Amyloid (1-41) aggregation kinetics, and how are they controlled in experiments?

Key factors include pH, ionic strength, and peptide concentration. For example, low pH (<6.0) accelerates fibrillization, while high ionic strength (e.g., >200 mM NaCl) promotes oligomer formation. Researchers often use dynamic light scattering (DLS) and transmission electron microscopy (TEM) to characterize aggregation intermediates. Contradictions in reported aggregation rates may arise from differences in solvent preparation (e.g., HFIP vs. DMSO) .

Advanced Research Questions

Q. How can contradictory findings about Beta-Amyloid (1-41)'s role in Alzheimer's disease (AD) pathogenesis be resolved methodologically?

Discrepancies often stem from variability in experimental systems. For instance, in vitro studies may overemphasize Aβ(1-41) toxicity due to non-physiological peptide concentrations, whereas in vivo models might underrepresent its role due to rapid clearance. Meta-analyses of SILK-derived turnover rates and positron emission tomography (PET) imaging data can reconcile these differences by correlating Aβ(1-41) levels with clinical progression . Additionally, leveraging multi-omics approaches (proteomics, transcriptomics) in postmortem brain tissues may clarify isoform-specific contributions .

Q. What are the limitations of current Beta-Amyloid (1-41) detection methods in complex biological matrices, and how can they be addressed?

Immunoassays struggle with matrix effects (e.g., CSF proteins interfering with antibody binding). To mitigate this, immunodepletion of high-abundance proteins (e.g., albumin) or antibody cross-reactivity validation using knockout models is recommended. Advanced techniques like immunoprecipitation coupled with LC-MS/MS improve specificity but require rigorous optimization of fragmentation protocols (e.g., collision energy settings for Aβ(1-41) precursor ions) .

Q. How do researchers design studies to distinguish Beta-Amyloid (1-41)-specific mechanisms from those shared with other Aβ isoforms?

Isoform-specific antibodies (e.g., targeting the 41-residue C-terminus) are critical. Comparative studies using Aβ(1-40) and Aβ(1-42) in parallel can isolate unique effects. For example, in neuronal cell cultures, siRNA knockdown of γ-secretase modulators (e.g., PEN-2) alters Aβ(1-41) production without affecting longer isoforms. Computational modeling of secretase cleavage patterns further aids in hypothesis generation .

Q. What statistical approaches are optimal for analyzing longitudinal Beta-Amyloid (1-41) data in clinical cohorts?

Mixed-effects models account for intra-individual variability and missing data in longitudinal studies. For example, the Alzheimer’s Disease Neuroimaging Initiative (ADNI) dataset employs nonlinear regression to model Aβ(1-41) turnover rates, incorporating covariates like APOE ε4 status. Bayesian hierarchical models are also useful for pooling data from heterogeneous cohorts .

Methodological Guidelines

  • Experimental Reproducibility : Document peptide source (synthetic vs. recombinant), solvent preparation, and aggregation conditions in detail to enable replication .
  • Data Reporting : Include raw data for key experiments (e.g., ThT kinetics, LC-MS/MS spectra) in supplementary materials, adhering to journal guidelines for large datasets .
  • Ethical Considerations : For clinical studies, ensure informed consent protocols and IRB approval, particularly when using CSF or plasma samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.